molecular formula C19H15N3O4 B4590384 1-(2-furylmethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

1-(2-furylmethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4590384
M. Wt: 349.3 g/mol
InChI Key: IBQUBXAEVZEKQE-UHFFFAOYSA-N
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Description

1-(2-furylmethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core with a furylmethyl and a methoxyphenyl substituent, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

The compound, 1-(2-furylmethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, is a derivative of pyrido[2,3-d]pyrimidine, which is known to have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . The primary targets of this compound include tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Mode of Action

The compound interacts with its targets by binding to them, thereby inhibiting their function. For instance, it has been shown to inhibit PIM-1 kinase, a protein involved in cell cycle progression and apoptosis . The compound’s interaction with its targets leads to changes in cellular processes, such as cell proliferation and apoptosis .

Biochemical Pathways

The compound affects various biochemical pathways associated with its targets. For example, it can inhibit the signaling pathways of tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, and others . The inhibition of these pathways can lead to downstream effects such as the arrest of cell cycle progression and the induction of apoptosis .

Pharmacokinetics

The pharmacokinetic properties of the compound are crucial for its bioavailability. While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, one of the representative compounds of the pyrido[2,3-d]pyrimidin-7(8H)-ones series demonstrated good oral pharmacokinetic properties with a bioavailability value of 45.3% when administered at a dose of 25 mg/kg in rats .

Result of Action

The result of the compound’s action at the molecular and cellular level is the inhibition of cell proliferation and the induction of apoptosis . For instance, it has been shown to significantly activate apoptosis in MCF-7 cells, increasing the cell apoptosis by 58.29-fold . Moreover, it arrested the cell cycle at the G1 phase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-furylmethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aromatic aldehydes, malononitrile, and 3-amino-1,2,4-triazole or 6-amino-1,3-dimethyluracil under mild conditions using metal-free catalysts . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as DABCO-based ionic liquids .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(2-furylmethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2-furylmethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-furylmethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c1-25-13-5-2-4-12(10-13)15-7-8-20-17-16(15)18(23)21-19(24)22(17)11-14-6-3-9-26-14/h2-10H,11H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQUBXAEVZEKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C3C(=O)NC(=O)N(C3=NC=C2)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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